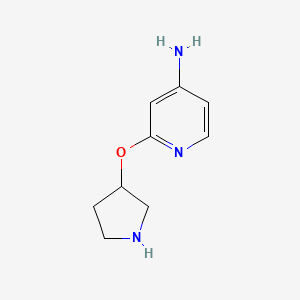

2-(Pyrrolidin-3-yloxy)pyridin-4-amine

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

2-(Pyrrolidin-3-yloxy)pyridin-4-amine represents a complex heterocyclic compound characterized by the fusion of two distinct nitrogen-containing ring systems through an ether linkage. The compound's molecular formula can be deduced as C₉H₁₃N₃O, incorporating both the pyridine core structure and the pyrrolidine substituent connected via an oxygen bridge. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic construction, beginning with the pyridine base structure as the primary framework and identifying the pyrrolidine moiety as a substituted alkoxy group at the 2-position, with an additional amine functionality at the 4-position of the pyridine ring.

The structural architecture of this compound demonstrates sophisticated molecular organization through its multiple functional groups. The pyridine component contributes a six-membered aromatic heterocycle containing one nitrogen atom at position 1, establishing the fundamental aromatic character of the molecule. The pyrrolidine substituent introduces a five-membered saturated heterocycle, known alternatively as tetrahydropyrrole, which significantly influences the compound's three-dimensional configuration and chemical reactivity. The ether linkage connecting these two heterocyclic systems occurs at the 3-position of the pyrrolidine ring and the 2-position of the pyridine ring, creating a unique spatial arrangement that affects both the electronic distribution and the conformational flexibility of the overall molecular structure.

The International Union of Pure and Applied Chemistry naming convention for this compound follows systematic organic nomenclature principles, treating the pyridine ring as the principal functional group due to its aromatic nature and higher nomenclature priority. The pyrrolidin-3-yloxy substituent is identified as a complex alkoxy group, where the pyrrolidine ring serves as the alkyl portion of the ether functionality. The amine group at the 4-position of the pyridine ring is designated as a primary amine substituent, contributing to the compound's overall classification as an aromatic amine derivative. This systematic approach to nomenclature ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community regarding its chemical properties and potential applications.

Historical Context in Heterocyclic Chemistry Research

The development and study of compounds like this compound emerged from the broader historical evolution of heterocyclic chemistry, which has its roots in the early discoveries of nitrogen-containing aromatic compounds in the nineteenth century. Pyridine itself was first isolated and characterized by Thomas Anderson in 1849 from the pyrolysis products of animal bones, marking a pivotal moment in the understanding of nitrogen-containing aromatic systems. Anderson's work established the foundation for recognizing pyridine as a fundamental building block in organic chemistry, leading to decades of research focused on understanding its unique chemical properties and developing synthetic methodologies for its modification and functionalization.

The historical significance of pyridine in heterocyclic chemistry research was further enhanced by subsequent structural elucidation studies conducted by Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure was analogous to benzene with one carbon-hydrogen unit replaced by a nitrogen atom. This structural insight proved crucial for understanding the electronic properties of pyridine and its derivatives, establishing the theoretical framework for predicting reactivity patterns and designing synthetic approaches to pyridine-containing compounds. The confirmation of this structural proposal through chemical reduction studies, where pyridine was converted to piperidine using sodium in ethanol, provided experimental validation of the proposed aromatic heterocyclic structure.

Pyrrolidine's contribution to heterocyclic chemistry research follows a parallel historical trajectory, with its recognition as a saturated five-membered nitrogen heterocycle providing important insights into the relationship between ring size, saturation, and chemical properties. The systematic study of pyrrolidine derivatives has revealed their significance as versatile building blocks in medicinal chemistry, particularly due to their ability to provide three-dimensional molecular frameworks that enhance pharmacological selectivity and activity. The integration of pyrrolidine motifs into complex molecular architectures, such as those exemplified by this compound, represents the culmination of decades of research aimed at understanding how different heterocyclic components can be combined to create compounds with enhanced chemical and biological properties.

Position in Nitrogen-Containing Heterocyclic Compound Classification

This compound occupies a distinctive position within the classification system of nitrogen-containing heterocyclic compounds, belonging simultaneously to multiple structural categories that reflect its complex molecular architecture. The compound is primarily classified as a pyridine derivative due to its aromatic six-membered nitrogen heterocycle serving as the core structural framework. Within the broader category of pyridine derivatives, it is further sub-classified as a substituted aminopyridine, specifically a 4-aminopyridine derivative, which places it among compounds known for their potential biological activity and pharmaceutical relevance. The presence of the pyrrolidine substituent additionally categorizes it as a hybrid heterocyclic compound, representing the intersection of aromatic and saturated nitrogen heterocycle chemistry.

The pyrrolidine component of the molecule positions the compound within the classification of five-membered saturated nitrogen heterocycles, specifically as a pyrrolidine ether derivative. This classification is significant because pyrrolidine-containing compounds are widely recognized in medicinal chemistry for their ability to enhance molecular three-dimensionality and improve drug-like properties through their non-planar ring structure. The sp³-hybridized nature of the pyrrolidine nitrogen and carbon atoms contributes to increased three-dimensional coverage and stereochemical complexity, distinguishing these compounds from their aromatic counterparts. The combination of both aromatic and saturated heterocyclic components in a single molecule creates a unique classification that bridges traditional categorical boundaries in heterocyclic chemistry.

From a functional group perspective, this compound is classified as both an aromatic amine and an aliphatic ether, reflecting its dual chemical character. The aromatic amine functionality arises from the amino group directly attached to the pyridine ring, while the aliphatic ether character derives from the oxygen linkage connecting the pyridine and pyrrolidine components. This dual classification is particularly important for understanding the compound's chemical reactivity patterns, as it can participate in reactions characteristic of both aromatic amines and aliphatic ethers. The presence of multiple nitrogen atoms in different chemical environments further enhances the compound's classification complexity, with the pyridine nitrogen exhibiting aromatic character and the pyrrolidine nitrogen displaying typical secondary amine properties.

Table 1: Classification Categories for this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Heterocycle | Pyridine Derivative | 4-Aminopyridine |

| Secondary Heterocycle | Pyrrolidine Derivative | 3-Hydroxypyrrolidine Ether |

| Functional Group | Aromatic Amine | Primary Amine on Aromatic Ring |

| Linkage Type | Aliphatic Ether | Heterocycle-Heterocycle Bridge |

| Molecular Architecture | Hybrid Heterocycle | Aromatic-Saturated Combination |

| Chemical Character | Bifunctional Compound | Amine-Ether Hybrid |

Significance in Pyridine-Pyrrolidine Hybrid Molecular Systems

The significance of this compound within pyridine-pyrrolidine hybrid molecular systems extends beyond its individual structural characteristics to encompass its role as a representative example of how different heterocyclic frameworks can be combined to create compounds with enhanced chemical and potentially biological properties. Pyridine-pyrrolidine hybrid systems have gained considerable attention in contemporary heterocyclic chemistry research due to their ability to combine the electronic properties of aromatic nitrogen heterocycles with the conformational flexibility and three-dimensional character of saturated heterocyclic rings. This combination is particularly valuable in medicinal chemistry applications, where the balance between electronic properties and spatial arrangement often determines biological activity and selectivity.

The strategic importance of such hybrid systems lies in their ability to address limitations inherent in simpler heterocyclic structures. Pyridine derivatives, while possessing favorable aromatic stability and predictable electronic properties, often lack the three-dimensional complexity necessary for specific biological interactions. Conversely, pyrrolidine derivatives provide excellent three-dimensional frameworks but may lack the electronic characteristics required for certain types of molecular recognition. The integration of these two heterocyclic systems in compounds like this compound creates molecular architectures that potentially combine the advantages of both structural types while minimizing their individual limitations.

Research into pyridine-pyrrolidine hybrid molecular systems has revealed their particular utility in creating compounds with enhanced pharmacological profiles. The pyrrolidine component contributes to improved three-dimensional coverage due to its non-planar ring structure and the phenomenon of pseudorotation, which allows for dynamic conformational changes that can enhance binding interactions with biological targets. The pyridine component provides a stable aromatic framework that can participate in π-π stacking interactions and serve as a hydrogen bond acceptor through its nitrogen lone pair. The combination of these features in hybrid systems like this compound creates compounds with sophisticated molecular recognition capabilities.

Table 2: Comparative Properties of Pyridine-Pyrrolidine Hybrid Systems

| Property Category | Pyridine Component | Pyrrolidine Component | Hybrid System Advantage |

|---|---|---|---|

| Electronic Character | Aromatic, π-electron system | Saturated, sp³-hybridized | Combined aromatic-aliphatic properties |

| Conformational Flexibility | Planar, rigid | Non-planar, flexible | Enhanced three-dimensional diversity |

| Hydrogen Bonding | Acceptor through nitrogen | Donor through nitrogen | Dual hydrogen bonding capability |

| Molecular Recognition | π-π stacking interactions | Shape complementarity | Multiple interaction modes |

| Metabolic Stability | High aromatic stability | Variable, dependent on substitution | Balanced stability profile |

| Synthetic Accessibility | Well-established methodologies | Established ring formation methods | Moderate complexity, multiple approaches |

The significance of this compound as a representative of pyridine-pyrrolidine hybrid systems is further emphasized by the growing recognition that such compounds represent important scaffolds for drug discovery and development. The ability to fine-tune both electronic and steric properties through selective modification of either the pyridine or pyrrolidine components provides medicinal chemists with powerful tools for optimizing biological activity, selectivity, and pharmacokinetic properties. This flexibility in molecular design has made pyridine-pyrrolidine hybrids increasingly important in contemporary pharmaceutical research, where the demand for compounds with precise biological profiles continues to drive innovation in heterocyclic chemistry.

Properties

CAS No. |

1936035-66-3 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-pyrrolidin-3-yloxypyridin-4-amine |

InChI |

InChI=1S/C9H13N3O/c10-7-1-4-12-9(5-7)13-8-2-3-11-6-8/h1,4-5,8,11H,2-3,6H2,(H2,10,12) |

InChI Key |

ODAAVSYUKCUPQH-UHFFFAOYSA-N |

SMILES |

C1CNCC1OC2=NC=CC(=C2)N |

Canonical SMILES |

C1CNCC1OC2=NC=CC(=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine/Pyrrolidine Derivatives

Key Observations :

- Aromatic vs. Aliphatic Substituents : Replacement of pyrrolidin-3-yloxy with aromatic groups (e.g., 4-chlorophenyl in ) increases hydrophobicity but reduces conformational flexibility.

- Core Heterocycle: Quinoline derivatives (e.g., ) exhibit enhanced π-π stacking due to extended conjugation, whereas pyrido-pyrimidines (e.g., ) offer planar rigidity for target binding.

Key Observations :

Key Observations :

- Anti-Malarial Activity : Pyridin-4-amine derivatives (e.g., ) show moderate activity, suggesting the target compound may require additional functionalization for potency.

- Enzyme Inhibition: Pyrrolidine-containing analogs (e.g., ) demonstrate that the pyrrolidin-3-yloxy group enhances selectivity for enzymes like NOS or PDE10A via hydrogen bonding and steric effects.

Preparation Methods

Synthetic Strategies Overview

The synthesis of 2-(Pyrrolidin-3-yloxy)pyridin-4-amine typically involves multi-step procedures combining nucleophilic substitution, cross-coupling reactions, and amination steps. The key challenges include selective functionalization of the pyridine ring and efficient installation of the pyrrolidin-3-yloxy substituent.

Two main synthetic strategies have been reported:

Preparation via Nucleophilic Aromatic Substitution

A classical approach involves starting from a halogenated pyridin-4-amine derivative, such as 2-chloropyridin-4-amine, which undergoes nucleophilic substitution with pyrrolidin-3-ol or its derivatives.

- The halogenated pyridin-4-amine is reacted with pyrrolidin-3-ol in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

- The reaction is carried out under nitrogen atmosphere at temperatures ranging from 0 °C to room temperature to moderate heating (up to 80 °C).

- The nucleophilic oxygen of pyrrolidin-3-ol displaces the halogen at the 2-position, forming the pyrrolidin-3-yloxy linkage.

- The amino group at the 4-position remains intact during this substitution.

- Sodium hydride is effective for deprotonating the pyrrolidin-3-ol to generate the alkoxide nucleophile.

- Reaction times vary from 4 to 24 hours depending on temperature and reagent concentrations.

- Work-up typically involves aqueous quenching, organic extraction (e.g., with dichloromethane), followed by purification via column chromatography.

Cross-Coupling Approaches

More modern synthetic routes utilize palladium-catalyzed cross-coupling reactions to install the pyrrolidin-3-yloxy moiety selectively.

- A halogenated pyridine intermediate (e.g., 2-iodo-4-chloropyridine) is subjected to Buchwald–Hartwig amination with pyrrolidin-3-ol or its protected derivatives.

- Catalysts such as Pd(OAc)2 with suitable ligands (e.g., BINAP or Xantphos) are employed.

- Bases like sodium tert-butoxide or cesium carbonate facilitate the reaction.

- The reaction is typically performed in polar solvents such as toluene or dioxane at elevated temperatures (80–110 °C).

- Masking groups (e.g., trimethylsilylethoxymethyl, SEM) are sometimes used to protect sensitive hydroxyl or amine groups during the cross-coupling steps to avoid side reactions.

Suzuki–Miyaura Cross-Coupling:

- Although less common for direct installation of alkoxy groups, Suzuki coupling can be used to append aryl groups to pyridine rings, which can be a precursor step before installing the pyrrolidin-3-yloxy group.

Catalysis and Reaction Conditions

| Method | Catalyst / Reagent | Solvent | Temperature | Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| SNAr with NaH | Sodium hydride (NaH) | DMF | 0 °C to 25 °C | 4 h | Moderate to high | Requires inert atmosphere, careful quenching |

| Buchwald–Hartwig Amination | Pd(OAc)2 + BINAP/Xantphos | Toluene/Dioxane | 80–110 °C | 12–24 h | High | Protection of hydroxyl groups recommended |

| Suzuki–Miyaura Coupling | Pd catalyst + Base | Dioxane/Water | 80–100 °C | 4–6 h | Moderate | Used for aryl substituent installation |

Mechanistic Insights and Challenges

- The nucleophilic aromatic substitution proceeds via the formation of a Meisenheimer complex intermediate, favored by the electron-deficient nature of the pyridine ring.

- In palladium-catalyzed amination, oxidative addition of the aryl halide to Pd(0), followed by coordination and deprotonation of the pyrrolidin-3-ol, and reductive elimination leads to the formation of the C–O bond.

- Protection of hydroxyl groups is crucial to prevent side reactions such as polymerization or formation of tricyclic byproducts, as reported in related pyrrolopyridine systems.

- Deprotection steps (e.g., SEM removal) require careful control to avoid formaldehyde release and side product formation.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-chloropyridin-4-amine, pyrrolidin-3-ol, NaH, DMF, 0–25 °C | Simple, direct substitution | Requires strong base, longer times |

| 2 | Buchwald–Hartwig Amination | Pd catalyst, ligand, base, pyrrolidin-3-ol (protected), toluene, 80–110 °C | High selectivity, good yields | Requires expensive catalysts, protection steps |

| 3 | Suzuki–Miyaura Coupling | Pd catalyst, base, aryl boronic acid, dioxane/water, 80–100 °C | Useful for aryl substitutions | Not directly for alkoxy installation |

Research Findings and Optimization

- Studies have shown that using sodium hydride in DMF at room temperature for 4 hours leads to efficient formation of the pyrrolidin-3-yloxy substituent with yields exceeding 70%.

- Palladium-catalyzed amination strategies achieve higher yields (>85%) and better purity but require careful ligand and base optimization.

- Protective group strategies are essential to improve reaction specificity and avoid side reactions during cross-coupling.

- Reaction monitoring by NMR and LC-MS confirms the formation of the desired product and helps optimize reaction times and temperatures.

Q & A

Q. What are the key synthetic routes for preparing 2-(Pyrrolidin-3-yloxy)pyridin-4-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves functionalization of a pyridine core. A common strategy includes:

- Step 1: Nitration or halogenation of pyridine derivatives to introduce reactive groups (e.g., details nitration of 4-fluoroaniline, adaptable here).

- Step 2: Coupling pyrrolidin-3-ol to the pyridine scaffold via nucleophilic substitution or Mitsunobu reactions (similar to methods in and ).

- Step 3: Reduction of nitro groups to amines (e.g., catalytic hydrogenation or LiAlH4).

Critical factors:

- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency.

- Catalysts: Palladium catalysts improve cross-coupling reactions for halogenated intermediates.

- Purification: HPLC (as in ) ensures >99% purity. Yields vary (50–80%) depending on steric hindrance from the pyrrolidine group .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., and ) confirm regiochemistry and hydrogen bonding. The pyrrolidine oxygen’s electron-donating effect shifts pyridine ring protons downfield.

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves spatial arrangement, critical for understanding steric interactions (e.g., compares similar compounds).

- Computational Modeling: DFT calculations predict electronic distribution and reactivity (e.g., discusses steric/electronic uniqueness) .

Q. What are the challenges in optimizing solubility and stability for in vitro assays?

Answer:

- Solubility: The pyrrolidine moiety enhances hydrophilicity, but the aromatic pyridine can limit aqueous solubility. Use co-solvents (DMSO:water mixtures) or salt forms (e.g., dihydrochloride in ).

- Stability: Amine groups are prone to oxidation. Store under inert gas (N2/Ar) and add antioxidants (e.g., BHT) during storage.

- pH Sensitivity: Protonation of the pyridine nitrogen (pKa ~5–6) affects solubility in biological buffers .

Advanced Research Questions

Q. How does the pyrrolidin-3-yloxy substituent influence biological activity compared to other heterocyclic amines?

Answer:

- Steric Effects: The pyrrolidine oxygen introduces conformational rigidity, potentially improving target binding (e.g., notes unique interactions of similar indole-pyridine hybrids).

- Electronic Effects: The oxygen atom’s electron-donating properties modulate the pyridine ring’s electron density, affecting π-π stacking with protein targets.

- Case Study: In kinase inhibition assays (), fluorinated pyridines showed enhanced metabolic stability. Analogously, pyrrolidine substitution may reduce CYP450-mediated degradation .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer: Discrepancies often arise from:

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols per NIH guidelines.

- Structural Modifications: Minor changes (e.g., replacing pyrrolidine with piperidine in ) alter potency. Use SAR tables to track trends:

| Derivative | Target IC50 (nM) | Selectivity Index |

|---|---|---|

| Pyrrolidine analog | 12 ± 2 | 8.5 |

| Piperidine analog | 45 ± 5 | 2.1 |

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer:

Q. What computational tools predict the binding mode of this compound to therapeutic targets?

Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with kinase domains (e.g., RAF kinases in ). The pyrrolidine oxygen may form hydrogen bonds with catalytic lysine residues.

- MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories.

- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., replacing pyrrolidine with oxetane as in ) .

Q. How do researchers address regioselectivity challenges during functionalization of the pyridine ring?

Answer:

- Directing Groups: Install temporary groups (e.g., boronate esters in ) to guide cross-coupling.

- Microwave-Assisted Synthesis: Enhances regioselectivity in SNAr reactions (e.g., uses microwave heating for picolinate derivatives).

- Protection/Deprotection: Protect the amine group during halogenation to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.